Cas no 2229640-44-0 (5-(Furan-2-yl)-4-methylpent-4-en-2-one)

5-(フラン-2-イル)-4-メチルペント-4-エン-2-オンは、フラン環とメチル基を有する不飽和ケトン化合物です。この化合物は、有機合成中間体として重要な役割を果たし、特に医薬品や香料の合成において有用です。その特徴的な構造は、求電子反応や環化反応などの多様な化学変換に適しており、高い反応性を示します。また、フラン環の存在により、π電子系を利用した特異的な反応性が期待できます。実験室規模から工業生産まで、幅広い用途に対応可能な汎用性の高さが利点です。

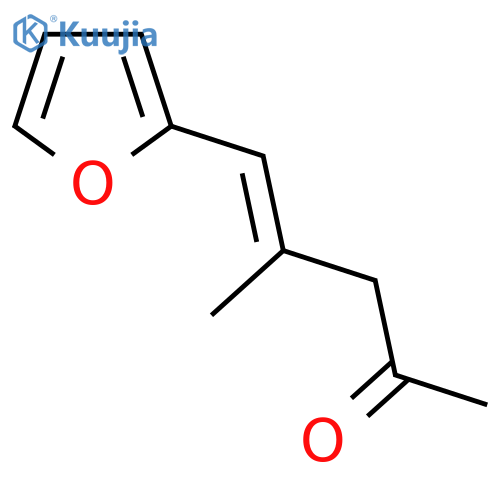

2229640-44-0 structure

商品名:5-(Furan-2-yl)-4-methylpent-4-en-2-one

5-(Furan-2-yl)-4-methylpent-4-en-2-one 化学的及び物理的性質

名前と識別子

-

- 2229640-44-0

- 5-(furan-2-yl)-4-methylpent-4-en-2-one

- EN300-1802226

- 5-(Furan-2-yl)-4-methylpent-4-en-2-one

-

- インチ: 1S/C10H12O2/c1-8(6-9(2)11)7-10-4-3-5-12-10/h3-5,7H,6H2,1-2H3/b8-7+

- InChIKey: VLZMWEVFNQWKNF-BQYQJAHWSA-N

- ほほえんだ: O1C=CC=C1/C=C(\C)/CC(C)=O

計算された属性

- せいみつぶんしりょう: 164.083729621g/mol

- どういたいしつりょう: 164.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 30.2Ų

5-(Furan-2-yl)-4-methylpent-4-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802226-5.0g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1802226-10.0g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 10g |

$4545.0 | 2023-06-02 | ||

| Enamine | EN300-1802226-2.5g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1802226-10g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1802226-5g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1802226-0.1g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1802226-0.5g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1802226-1.0g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1802226-0.05g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1802226-0.25g |

5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229640-44-0 | 0.25g |

$972.0 | 2023-09-19 |

5-(Furan-2-yl)-4-methylpent-4-en-2-one 関連文献

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

2229640-44-0 (5-(Furan-2-yl)-4-methylpent-4-en-2-one) 関連製品

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量